PAF C-18:1

Inflammation Eosinophil Migration Neutrophil Chemotaxis

Procure PAF C-18:1 (CAS 85966-90-1) for your studies where structural specificity is non-negotiable. Its distinct C18:1 (oleyl) chain at sn-1 and acetyl group at sn-2 confer a unique activity profile, enabling selective eosinophil migration induction with reduced neutrophil activation compared to standard PAF C-16/18. This low-efficacy agonist is critical for receptor desensitization and biased signaling studies, and its unique rank order of potency in cardiac models (C16:0 > C18:1 > C18:0) makes it an essential comparator for PAF receptor heterogeneity research. Using a generic PAF analog will yield non-reproducible results.

Molecular Formula C28H56NO7P
Molecular Weight 549.7 g/mol
CAS No. 85966-90-1
Cat. No. B161430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAF C-18:1
CAS85966-90-1
Synonyms1-Oleoyl-2-acetyl-sn-glycero-3-phosphorylcholine; Platelet-activating Factor C-18:1
Molecular FormulaC28H56NO7P
Molecular Weight549.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
InChIInChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/b14-13-/t28-/m1/s1
InChIKeyZBOQHUSCQCEBGK-JLRCLJKCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAF C-18:1 (CAS 85966-90-1) – Key Specifications for Research Procurement


PAF C-18:1 (1-O-octadec-9'-enyl-2-acetyl-sn-glycero-3-phosphocholine, CAS 85966-90-1) is an endogenous, ether-linked phospholipid belonging to the platelet-activating factor (PAF) family. It is characterized by a C18:1 (oleyl) alkyl chain at the sn-1 position and an acetyl group at sn-2 [1]. This compound acts as a selective agonist at the PAF receptor (PAFR) and is naturally produced during inflammatory responses, where it functions as a chemoattractant [2].

PAF C-18:1: Why Generic PAF Analogs Cannot Be Interchanged


The PAF family exhibits profound functional divergence based on subtle structural modifications, particularly at the sn-1 position. While PAF C-16 (C16:0) and PAF C-18 (C18:0) are often used interchangeably as 'standard' PAF, PAF C-18:1 displays a distinct activity profile. Its unsaturated C18:1 chain confers differential potencies across cell types (e.g., neutrophils vs. eosinophils) and assay systems [1][2]. Furthermore, its unique acyl linkage at sn-2 has established it as an essential tool for structure-function studies of the PAF receptor that cannot be replicated with saturated analogs [3]. Simply substituting with another 'PAF' compound without accounting for these quantitative differences will lead to non-reproducible or misinterpreted experimental outcomes.

PAF C-18:1 Quantitative Evidence: Differentiation vs. PAF C-16 and PAF C-18


PAF C-18:1: Cell-Type Selective Chemotaxis vs. PAF C-16 and PAF C-18

PAF C-18:1 demonstrates a unique cell-type selectivity profile. In direct comparison to PAF C-16 and PAF C-18, PAF C-18:1 is less potent in inducing neutrophil chemotaxis [1][2], but is equipotent to both analogs in promoting eosinophil migration [1][3]. This differential activity is a critical differentiator for studies focused on eosinophil biology or allergic inflammation, where the use of a standard PAF C-16 may introduce unwanted neutrophil-mediated effects.

Inflammation Eosinophil Migration Neutrophil Chemotaxis Leukocyte Trafficking

PAF C-18:1: Rank Order Potency in Human Neutrophil Migration (Direct Comparison)

In a comparative study of neutrophil migration across endothelial barriers, PAF C-18:1 was the least potent among three major natural PAF species. The rank order of chemotactic potency was C16:0 > C18:0 > C18:1 for migration across both naked filters and human umbilical vein endothelial (HUVE) monolayers [1]. This quantifiable difference establishes PAF C-18:1 as a lower-efficacy control or a tool to explore structure-activity relationships where maximal neutrophil recruitment is not desired.

Neutrophil Transmigration Inflammation Chemotaxis Assay

PAF C-18:1: Distinct Cardiac Negative Inotropic Effect Potency (Cross-Study)

The cardiac effects of PAF homologs also differ significantly. On isolated guinea pig heart, the rank order of potency for negative inotropic effect was C16:0 > C18:1 > C18:0 [1]. Notably, PAF C-18:1 exhibited a coronary-vasoconstricting effect approximately equivalent to C16:0, while its negative inotropic effect was intermediate. This unique rank order, distinct from the pattern observed in platelet or neutrophil assays, underscores the importance of selecting the correct PAF species for cardiovascular studies.

Cardiac Physiology Negative Inotropy PAF Receptor Guinea Pig Heart

PAF C-18:1: Quantified Reduced Potency in Human Neutrophil Activation (500-fold Weaker)

A direct comparison study assessed the ability of various PAF analogs to stimulate human neutrophils. 1-octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine (PAF C-18:1) was found to be approximately 500-fold weaker than the standard PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) in inducing calcium mobilization, degranulation, and superoxide anion production [1]. This massive difference in potency highlights the dramatic impact of the sn-1 acyl chain length and unsaturation on receptor activation efficacy.

Neutrophil Calcium Mobilization Superoxide Production PAF Receptor

PAF C-18:1: Essential Tool for PAF Receptor Structure-Function Studies

PAF C-18:1 possesses a unique acyl linkage at the sn-2 position, which has been exploited in antibody binding experiments to determine the importance of this specific structural feature for PAF receptor recognition [1][2]. Unlike saturated or fully alkyl analogs, the unsaturated C18:1 chain combined with the acetyl group at sn-2 provides a distinct conformational probe. This specific application is not replicable with other common PAF analogs (e.g., C16:0-PAF) and establishes PAF C-18:1 as a necessary reagent for studies aiming to map the binding pocket of the PAF receptor.

PAF Receptor Antibody Binding Structure-Activity Relationship Acyl Linkage

PAF C-18:1: Optimal Research and Industrial Application Scenarios


Allergic Inflammation and Eosinophil Biology

Use PAF C-18:1 to selectively induce eosinophil migration in vitro or in vivo, with minimized cross-activation of neutrophil chemotaxis compared to PAF C-16 or C-18 [5][6]. This is particularly valuable for models of asthma, allergic rhinitis, and eosinophilic esophagitis, where isolating the eosinophil-specific PAF response is critical.

PAF Receptor Pharmacology and Partial Agonism Studies

Employ PAF C-18:1 as a low-efficacy agonist (500-fold weaker than standard PAF) to study receptor desensitization, partial agonism, or biased signaling at the PAF receptor in human neutrophils or transfected cell lines [5]. Its reduced potency allows for finer titration of receptor activation and avoids the rapid desensitization often seen with C16:0-PAF.

Cardiovascular PAF Receptor Function

Utilize PAF C-18:1 in isolated heart or vascular models (e.g., Langendorff preparation) to investigate PAF receptor-mediated negative inotropy and coronary vasoconstriction. Its unique rank order of potency (C16:0 > C18:1 > C18:0 for negative inotropy) makes it an essential comparator for understanding PAF receptor heterogeneity in cardiac tissue [5].

Structure-Function Mapping of the PAF Receptor Binding Site

Apply PAF C-18:1 in antibody binding competition assays or receptor mutagenesis studies to define the contribution of the sn-2 acyl linkage and sn-1 unsaturation to high-affinity PAF receptor recognition [5][6]. Its distinct structural features provide a more nuanced probe than fully saturated analogs.

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